7-cyano-1H-indole-2-carboxylic acid

carbonic anhydrase inhibition enzyme selectivity isoform profiling

Researchers requiring isoform-selective carbonic anhydrase inhibition or a 7-cyano-substituted indole scaffold face limited commercial options, as positional isomers (5-/6-cyano) show non-interchangeable SAR. This compound delivers: • **Defined selectivity**: CA II (4.90 nM) & CA VII (6.5 nM) with CA XII Ki >50 µM (>10,000-fold window) • **Synthetic handle**: 7-cyano group enables reduction to aminomethyl or hydrolysis to 7-carboxy derivatives • **Validated utility**: Precursor to 1-benzyl-7-cyanoindole-2-carboxylic acid for HLE inhibitor synthesis ≥97% purity with HPLC/NMR documentation. Immediate shipping.

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
CAS No. 796870-32-1
Cat. No. B3395620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cyano-1H-indole-2-carboxylic acid
CAS796870-32-1
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C#N)NC(=C2)C(=O)O
InChIInChI=1S/C10H6N2O2/c11-5-7-3-1-2-6-4-8(10(13)14)12-9(6)7/h1-4,12H,(H,13,14)
InChIKeyKAEWOSJMEVABST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyano-1H-indole-2-carboxylic acid: Chemical Identity & Procurement


7-Cyano-1H-indole-2-carboxylic acid (CAS 796870-32-1) is an indole-2-carboxylic acid derivative featuring a cyano substituent at the 7-position of the indole ring, with molecular formula C10H6N2O2 and molecular weight 186.17 g/mol [1]. This compound serves as a versatile synthetic building block in medicinal chemistry for the preparation of more complex molecules . The 7-cyano substitution pattern confers distinct electronic and steric properties compared to unsubstituted indole-2-carboxylic acid (CAS 1477-50-5) and other positional isomers (e.g., 5- or 6-cyano derivatives), which can influence downstream reactivity, binding affinity, and physicochemical parameters [2]. Standard commercial specifications include purity grades of ≥97% to 98%, with supporting analytical documentation (NMR, HPLC) available from multiple suppliers .

Synthetic building block: 7-cyano handle for HLE inhibitor intermediates
CA isoform selectivity tool: reported CA XII-sparing profile
Positional isomer: distinct electronic and polarity properties vs 5-/6-cyano or unsubstituted indole-2-carboxylic acid

Substitution Limitations of 7-Cyano-1H-indole-2-carboxylic acid


Indole-2-carboxylic acid derivatives exhibit position-dependent structure-activity relationships (SAR) that preclude simple substitution [1]. The 7-cyano group introduces an electron-withdrawing substituent at a position distinct from 5- or 6-substituted analogs, altering both the electronic distribution across the indole ring and the hydrogen-bonding capacity of the scaffold. In GPR17 agonist SAR studies, substitution at the indole 7-position was explicitly identified as "detrimental" to activity, demonstrating that even minor positional modifications produce functionally non-equivalent compounds [2]. Furthermore, the 7-cyano group serves as a critical synthetic handle for downstream transformations—including reduction to aminomethyl derivatives or hydrolysis to carboxylic acids—that are not accessible with unsubstituted indole-2-carboxylic acid or halogen-substituted analogs. Procurement decisions must therefore be guided by specific functional requirements rather than assumed class-level interchangeability.

Position-dependent SAR
7-substitution may alter activity profile compared to 5- or 6-cyano analogs; class-level interchangeability not supported.
Synthetic route divergence
5- or 6-cyano isomers may not afford identical HLE inhibitor pharmacophores; regiochemical outcome may differ.
Physicochemical mismatch
Unsubstituted indole-2-carboxylic acid may not replicate the polarity and permeability profile conferred by the 7-cyano group.

Differentiation Evidence for 7-Cyano-1H-indole-2-carboxylic acid


Carbonic Anhydrase Isoform Selectivity Profile

In a direct head-to-head assay against multiple carbonic anhydrase isoforms, 7-cyano-1H-indole-2-carboxylic acid demonstrates a striking selectivity profile. The compound exhibits negligible inhibition of carbonic anhydrase XII (Ki > 50,000 nM) while maintaining measurable inhibition of CA II and CA VII. This isoform selectivity pattern differs from unsubstituted indole-2-carboxylic acid and many 5-/6-substituted analogs, which typically show broader pan-isoform inhibition profiles [1].

CA Isoform Selectivity
Head-to-head
CA II Ki 4.90 nM; CA VII Ki 6.5 nM; CA XII Ki >50,000 nM
Selectivity window >10,000-fold vs unsubstituted indole-2-carboxylic acid
Supports isoform-selective tool compound selection for CA II/VII-focused studies
Recombinant human isoforms; stopped-flow CO₂ hydration assay
carbonic anhydrase inhibition enzyme selectivity isoform profiling

Synthetic Utility as HLE Inhibitor Intermediate

7-Cyano-1H-indole-2-carboxylic acid serves as a precursor to 1-benzyl-7-cyanoindole-2-carboxylic acid (CAS 157422-71-4) via N-benzylation. This intermediate is subsequently elaborated into pyrido[3,4-b]indole-based human leukocyte elastase (HLE) inhibitors [1]. The 7-cyano substitution is essential to this synthetic route; attempts to substitute with 5-cyano or 6-cyano analogs would yield regioisomeric products with different biological activity profiles due to altered binding interactions with the HLE active site [2].

HLE Inhibitor Synthesis
Class-level
Precursor to 1-benzyl-7-cyanoindole-2-carboxylic acid, enabling pyrido[3,4-b]indole HLE inhibitor elaboration
Reported synthetic pathway context; requires verification with target scaffold
5- or 6-cyano isomers do not provide identical downstream pharmacophore
medicinal chemistry synthetic intermediate elastase inhibition

Physicochemical Property Differentiation

The 7-cyano substituent significantly alters key physicochemical parameters compared to the unsubstituted parent scaffold. 7-Cyano-1H-indole-2-carboxylic acid exhibits a consensus LogP of 1.28 and TPSA of 76.88 Ų . Unsubstituted indole-2-carboxylic acid (CAS 1477-50-5) has a lower LogP (approximately 1.0) and lower TPSA (approximately 53 Ų) due to the absence of the polar cyano group [1]. These differences affect membrane permeability predictions, solubility characteristics, and hydrogen-bonding capacity, directly influencing suitability for specific assay formats and downstream biological evaluations.

Physicochemical Profile
Cross-study comparable
Consensus LogP 1.28; TPSA 76.88 Ų
vs unsubstituted LogP ~1.0, TPSA ~53 Ų (~45% higher polar surface area)
Supports polarity-driven selection for solubility and permeability tuning
Calculated values; experimental confirmation recommended
physicochemical properties LogP TPSA drug-likeness

Commercial Availability and Pricing

7-Cyano-1H-indole-2-carboxylic acid is commercially available from multiple suppliers with transparent purity specifications and batch-specific analytical documentation. At the 5g scale, pricing varies across vendors: Aladdin offers 5g at approximately ¥6,248 (≥97% purity) ; Beyotime offers 5g at approximately ¥8,184 (97% purity) . This pricing transparency and multi-vendor availability contrast with positional isomers such as 7-cyanoindole (CAS 96631-87-7), which lacks the 2-carboxylic acid functionality and is primarily available through specialty chemical suppliers with less standardized pricing structures.

Procurement Profile
Data to verify
Multi-supplier availability; 5g ~¥6,248–8,184; >12× cost premium vs unsubstituted indole-2-carboxylic acid
Budget-sensitive procurement review; cost justified only when 7-substitution required
Pricing as of April 2026; subject to market fluctuation
procurement supply chain pricing purity specification

7-Cyano-1H-indole-2-carboxylic acid Application Scenarios


CA Isoform Selectivity Studies (CA XII-Sparing)

Based on the BindingDB data showing Ki > 50 μM against CA XII while retaining nanomolar activity against CA II (4.90 nM) and CA VII (6.5 nM), this compound is ideally suited for experimental designs requiring isoform-selective CA inhibition [1]. Researchers investigating CA II or CA VII biology without confounding CA XII inhibition should prioritize this scaffold over unsubstituted indole-2-carboxylic acid, which exhibits broader isoform coverage. The quantitative selectivity window (>10,000-fold) provides a defined tool for dissecting isoform-specific contributions in cellular or biochemical assays.

Synthesis of HLE Inhibitors

This compound serves as an essential precursor in the established synthetic route to 1-benzyl-7-cyanoindole-2-carboxylic acid, which is subsequently elaborated into β-carbolinone-containing HLE inhibitors with nanomolar Ki values [2]. Medicinal chemistry groups pursuing HLE or human neutrophil elastase (HNE) inhibitors should procure the 7-cyano isomer specifically, as 5-cyano or 6-cyano analogs would yield regioisomeric products with altered binding interactions and potentially reduced potency. The validated pathway provides a reliable starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Lead Optimization with Enhanced Polarity

With a consensus LogP of 1.28 and TPSA of 76.88 Ų, the 7-cyano derivative offers ~24 Ų greater polar surface area and moderately increased hydrophilicity compared to unsubstituted indole-2-carboxylic acid (TPSA ≈ 53 Ų) . This physicochemical profile makes the compound suitable for lead optimization programs where enhanced aqueous solubility or reduced passive membrane permeability is desired. The quantitative TPSA difference corresponds to improved compliance with Lipinski's Rule of Five and Veber's bioavailability guidelines, particularly for targets requiring limited blood-brain barrier penetration.

Scaffold Derivatization at 7-Position

The 7-cyano group functions as a versatile synthetic handle for further functionalization, including reduction to the corresponding 7-aminomethyl derivative or hydrolysis to 7-carboxy-indole-2-carboxylic acid [3]. Procurement of this specific isomer is indicated when synthetic planning requires subsequent manipulation of the 7-position while preserving the 2-carboxylic acid group. Alternative indole-2-carboxylic acid derivatives lacking the 7-cyano moiety (e.g., 5-cyano, 6-cyano, or unsubstituted) cannot support the same transformation sequence, as the reactive cyano group is positioned differently or absent.

Application
Selection Property
Validation Focus
CA isoform-selective pathway studies
CA XII-sparing selectivity profile
Isoform-specific inhibition endpoint verification
HLE inhibitor synthetic pathway
7-cyano regiochemical requirement
Intermediate conversion and scaffold fidelity review
Polarity-modulated lead optimization
Enhanced TPSA/LogP profile
Permeability and solubility endpoint assessment
7-position scaffold derivatization
Cyano synthetic handle
Downstream transformation feasibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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